Pyridazine-3,6-dione

Vue d'ensemble

Description

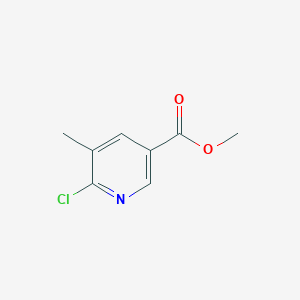

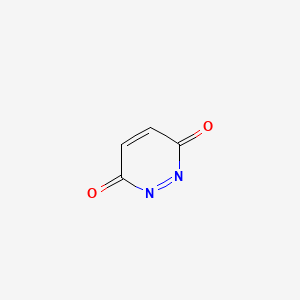

Pyridazine-3,6-dione is a heterocyclic compound with a six-membered ring structure containing two nitrogen atoms . It is isomeric with two other diazine rings, pyrimidine and pyrazine . The molecular weight of Pyridazine-3,6-dione is 112.08676 g/mol .

Synthesis Analysis

Pyridazine synthesis involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of Pyridazine-3,6-dione contains a total of 12 bonds. There are 8 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 N hydrazine . The 3D chemical structure image of Pyridazine-3,6-dione is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Pyridazine-3,6-dione has been used in various fields of organic synthesis. It has been involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings .Physical And Chemical Properties Analysis

Pyridazine-3,6-dione is a colorless liquid with a boiling point of 208 °C . It has a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Pharmacological Activities

Pyridazine-3,6-dione derivatives exhibit a wide range of pharmacological activities. They have been found to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities. For example, certain derivatives have been tested for inhibition of cardiac phosphodiesterase-III (PDE-III) in vitro and for inotropic activity in vivo, showing potent and selective inhibition effects .

Organic Synthesis and Chemical Biology

The compound’s utility in organic synthesis and chemical biology is significant. It has been used in multi-component reactions and for the site-selective modification of cysteines and disulfides. Additionally, 1,2-dihydro-3,6-dioxo-4-alkylpyridazines react with electrophiles, which is a valuable property in synthetic chemistry .

Cancer Research

In cancer research, Pyridazine-3,6-dione derivatives have shown promising results. Some adducts have demonstrated very good growth inhibition effects on various cancer cell lines, including leukemia, colon cancer, melanoma, ovarian cancer, and renal cancer cells .

Chemical Libraries

Pyridazine-3,6-dione is also used as a building block for creating chemical libraries. For instance, 4-Bromo Pyridazine 3,6-Dione has been utilized for constructing 3-Amino Pyridazine Libraries which are valuable for high-throughput screening in drug discovery .

Mécanisme D'action

Target of Action

Pyridazine-3,6-dione, also known as 3,6-pyridazinedione, is a heterocyclic compound that contains two adjacent nitrogen atoms. This compound has been shown to have a wide range of pharmacological activities It has been reported to possess anti-inflammatory, anti-fouling, and anti-convulsant properties , suggesting that it may target enzymes or receptors involved in these biological processes.

Mode of Action

For instance, some derivatives of Pyridazine-3,6-dione have been found to inhibit prostaglandin E2 and interleukin activity , which could explain its anti-inflammatory properties.

Biochemical Pathways

Pyridazine-3,6-dione may affect several biochemical pathways due to its broad spectrum of pharmacological activities. For instance, by inhibiting prostaglandin E2 and interleukin activity, Pyridazine-3,6-dione could potentially affect the inflammatory response pathway . .

Result of Action

The molecular and cellular effects of Pyridazine-3,6-dione’s action are likely to be diverse, given its wide range of pharmacological activities. For instance, its anti-inflammatory properties could result from the inhibition of prostaglandin E2 and interleukin activity, leading to a reduction in inflammation . .

Safety and Hazards

Orientations Futures

Pyridazine-3,6-dione has potential applications in medicinal chemistry and optoelectronics . It has been used as a privileged structural element in drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Propriétés

IUPAC Name |

pyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O2/c7-3-1-2-4(8)6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPBSPVVFOBQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514988 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridazine-3,6-dione | |

CAS RN |

42413-70-7 | |

| Record name | Pyridazine-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,6-pyridazinedione?

A1: The molecular formula of 3,6-pyridazinedione is C4H4N2O2 and its molecular weight is 112.09 g/mol.

Q2: What spectroscopic data is available for characterizing 3,6-pyridazinedione?

A2: Researchers have used various spectroscopic techniques to characterize 3,6-pyridazinedione and its derivatives. These techniques include:

- Mass Spectrometry (MS): Confirms the molecular weight and provides information about fragmentation patterns. []

Q3: Why is the planar configuration of 3,6-pyridazinedione unstable?

A3: The instability of planar 3,6-pyridazinedione is attributed to the pseudo Jahn–Teller effect (PJTE). This effect describes the vibronic coupling between the ground electronic state (1A1) and the first excited state (1A2) along the a2 distortion coordinate, leading to a distortion from the planar configuration to a more stable twisted geometry with C2 symmetry. [] This twisting instability is also observed in 1,2-dihalo derivatives of 3,6-pyridazinedione. []

Q4: What are some common methods for synthesizing 3,6-pyridazinedione derivatives?

A4: Several synthetic routes have been developed for 3,6-pyridazinedione derivatives:

- Reaction of maleic anhydride with hydrazine: This method is commonly used to synthesize 1,2-dihydro-3,6-pyridazinedione, also known as maleic hydrazide. [, ]

- Electrochemical reduction of azo compounds: This approach utilizes electrochemical methods to synthesize tetrahydro-1,2-substituted 3-pyridazinones and 3,6-pyridazinediones. [, ]

- Cycloaddition reactions: Researchers have explored cycloaddition reactions of pyridazine-3,6-diones with various dienophiles to create diverse derivatives. [, ]

- Condensation reactions: N-amino-N,N'-dihydrodiazinediones can undergo condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to produce fused nitrogen-heterocycles. [, ]

Q5: How does Lawesson's reagent react with 3,6-pyridazinedione?

A5: The reaction of Lawesson's reagent with 3,6-pyridazinedione derivatives can lead to the formation of various products depending on the specific reaction conditions and the substituents present on the pyridazinedione ring. These products include:

- Dithiones: Lawesson's reagent can convert the carbonyl groups of 3,6-pyridazinedione into thiocarbonyl groups, resulting in dithione derivatives. []

- Monothiones: Depending on the reaction conditions and stoichiometry, monothione derivatives can also be formed, where only one of the carbonyl groups is converted to a thiocarbonyl group. []

- Disulfides: In some cases, the reaction can lead to the formation of disulfide derivatives, particularly when using 1-phenyl-1,2-dihydro-3,6-pyridazinedione as the starting material. []

- 1,3,2-Oxathiophosphole derivatives: These heterocyclic compounds can be obtained as byproducts in certain reactions of 1-phenyl-1,2-dihydro-3,6-pyridazinedione with Lawesson's reagent. []

Q6: What are the primary applications of 3,6-pyridazinedione and its derivatives?

A6: 3,6-pyridazinedione derivatives have found applications in various fields:

- Agriculture: Maleic hydrazide (1,2-dihydro-3,6-pyridazinedione) is a commercially available plant growth regulator used to inhibit sprout growth in stored potatoes and onions. [, ] It's also been investigated for its potential to control weeds, suppress seedhead formation in grasses, and improve forage quality. [, , , , ]

- Medicinal chemistry: Some derivatives exhibit cytotoxic activity and have been investigated as potential anticancer agents. [, , ] Researchers have explored their activity against various cancer cell lines. [, , ]

- Organic synthesis: 3,6-pyridazinedione serves as a versatile building block for synthesizing diverse nitrogen-containing heterocyclic compounds. []

Q7: What is the mechanism of action of maleic hydrazide as a plant growth regulator?

A7: While the exact mechanism of action of maleic hydrazide is not fully elucidated, it is believed to interfere with cell division and elongation by disrupting DNA synthesis. [] This inhibition of cell division contributes to its sprout suppression activity in stored potatoes and onions. [, ]

Q8: How does the structure of 3,6-pyridazinedione derivatives relate to their biological activity?

A8: Structure-activity relationship (SAR) studies have shown that modifications to the 3,6-pyridazinedione scaffold can significantly impact biological activity.

- Halogenation: Introduction of halogens, particularly bromine, at positions 4 and 5 of the pyridazine ring has been associated with increased cytotoxic activity in some derivatives. [, ] This effect is thought to be related to both the electronic properties and the lipophilicity of the halogen substituents. [, ]

- Substitution at nitrogen atoms: N-substitution with various groups can influence the compound's interaction with biological targets and modulate its activity. [] For example, the anticonvulsant activity of 1-substituted-1,2-dihydro-pyridazine-3,6-diones has been investigated, with varying degrees of protection against seizures depending on the substituent. []

Q9: Are there any known resistance mechanisms to 3,6-pyridazinedione derivatives?

A9: While resistance mechanisms specific to 3,6-pyridazinedione derivatives have not been extensively studied, the prolonged use of maleic hydrazide in agriculture could potentially lead to the development of resistant weed populations. Monitoring for resistance development and implementing appropriate resistance management strategies, such as crop rotation and the use of alternative weed control methods, are crucial to minimize the risk of resistance.

Q10: What is known about the metabolism of maleic hydrazide in plants?

A10: Research has identified a novel metabolite of maleic hydrazide in tobacco plants: MH-N-β-D-glucoside. [] This finding suggests that plants can metabolize maleic hydrazide by forming glycosidic conjugates. Further research is needed to fully understand the metabolic pathways of maleic hydrazide in different plant species and the potential implications for its efficacy and environmental fate.

Q11: What is the environmental fate of maleic hydrazide?

A11: Maleic hydrazide can persist in the environment, particularly in soil, for extended periods. [] Factors influencing its degradation include soil type, pH, temperature, and microbial activity. [] Research on the photocatalytic degradation of maleic hydrazide using titanium dioxide (TiO2) suggests a potential strategy for removing this herbicide derivative from water sources. []

- Computational chemistry: Computational studies can provide valuable insights into the molecular properties, reactivity, and interactions of 3,6-pyridazinedione derivatives with biological targets. These studies can guide the design of novel derivatives with improved activity, selectivity, and pharmacokinetic properties. [, ]

- Drug delivery and targeting: Developing targeted drug delivery systems for 3,6-pyridazinedione derivatives could enhance their therapeutic efficacy while minimizing potential side effects. []

- Biomarkers and diagnostics: Research on biomarkers associated with the activity of 3,6-pyridazinedione derivatives could contribute to personalized medicine approaches for optimizing treatment outcomes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)